2-(Ethanesulfinyl)acetic acid
Overview
Description
2-(Ethanesulfinyl)acetic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of an ethanesulfinyl group attached to an acetic acid moiety
Scientific Research Applications
2-(Ethanesulfinyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways due to its sulfoxide functionality.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
The safety information for 2-(Ethanesulfinyl)acetic acid indicates that it is classified as dangerous . It is a flammable liquid and vapor and can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking around the compound . It should be stored in a well-ventilated place and kept cool .
Biochemical Analysis
Biochemical Properties
2-(Ethanesulfinyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetyl-CoA synthetase, which catalyzes the conversion of acetate to acetyl-CoA. This interaction is crucial for the regulation of metabolic pathways involving acetyl-CoA, a key intermediate in energy production and biosynthesis .
Additionally, this compound has been shown to interact with proteins involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions facilitate the efficient production of ATP, the primary energy currency of the cell . The compound’s ability to modulate enzyme activity and protein interactions underscores its importance in cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the MAPK signaling pathway, which plays a pivotal role in cell growth, differentiation, and apoptosis .
Moreover, this compound impacts gene expression by altering the acetylation status of histones and transcription factors. This modification can lead to changes in the transcriptional activity of genes involved in metabolic processes and stress responses . The compound’s influence on cellular metabolism is evident from its role in enhancing the production of acetyl-CoA, which is essential for various biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to acetyl-CoA synthetase, enhancing its activity and promoting the conversion of acetate to acetyl-CoA . This binding interaction is critical for maintaining cellular energy homeostasis.
Furthermore, this compound has been shown to inhibit certain enzymes involved in the degradation of acetyl-CoA, thereby increasing its intracellular concentration . This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the substrate from accessing the catalytic center. The compound also influences gene expression by modulating the acetylation status of histones, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models.
In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . These changes are often reversible upon removal of the compound, indicating its transient nature. In vivo studies have demonstrated that the compound’s effects on cellular function are dose-dependent and can vary with the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance metabolic activity and improve energy production . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage .
Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing adverse reactions . Beyond this threshold, the compound’s toxicity becomes apparent, leading to detrimental effects on cellular function and overall health. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to acetyl-CoA metabolism. The compound interacts with enzymes such as acetyl-CoA synthetase and acetyl-CoA carboxylase, facilitating the conversion of acetate to acetyl-CoA and its subsequent utilization in biosynthetic processes .
Additionally, this compound affects metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and fatty acid synthesis . These interactions result in changes in metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in regulating acetyl-CoA levels underscores its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it interacts with binding proteins that facilitate its distribution to various cellular compartments.
The localization and accumulation of this compound within specific tissues are influenced by its affinity for certain transporters and binding proteins . This selective distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in acetyl-CoA metabolism . It can also be transported to other cellular compartments, such as the mitochondria and nucleus, depending on the presence of specific targeting signals .
Post-translational modifications, such as acetylation, can influence the subcellular localization and activity of this compound . These modifications can alter the compound’s affinity for binding proteins and transporters, thereby affecting its distribution within the cell. The precise localization of the compound is essential for its function, as it ensures that it exerts its effects at the appropriate sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethanesulfinyl)acetic acid typically involves the oxidation of 2-(ethylthio)acetic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to achieve the desired sulfoxide functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethanesulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide group back to a thioether.
Substitution: The ethanesulfinyl group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-(Ethanesulfonyl)acetic acid.
Reduction: 2-(Ethylthio)acetic acid.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(ethanesulfinyl)acetic acid involves its interaction with molecular targets through its sulfoxide group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
2-(Ethylthio)acetic acid: Lacks the sulfoxide functionality, making it less reactive in oxidation reactions.
2-(Ethanesulfonyl)acetic acid: Contains a sulfone group, which is more oxidized than the sulfoxide group in 2-(ethanesulfinyl)acetic acid.
Methanesulfinylacetic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
Uniqueness: this compound is unique due to its sulfoxide group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.
Properties
IUPAC Name |
2-ethylsulfinylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-2-8(7)3-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBITTYZPHWSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598145 | |
Record name | (Ethanesulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-38-3 | |
Record name | (Ethanesulfinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethanesulfinyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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